molecular formula C26H12O8 B3247363 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- CAS No. 181487-22-9

1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis-

Cat. No.: B3247363
CAS No.: 181487-22-9
M. Wt: 452.4 g/mol
InChI Key: VRUVHWBLNWEWGH-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its high molecular weight and distinctive deep blue crystalline appearance. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 1,3-isobenzofurandione with 1,5-naphthalenediol under controlled conditions. The reaction requires specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

  • Biology: Employed in the study of electron transport chains and redox reactions.

  • Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electron acceptor or donor, depending on the context, influencing various biochemical processes. Its molecular targets include enzymes and receptors involved in redox reactions and signal transduction pathways.

Comparison with Similar Compounds

  • 1,3-Isobenzofurandione, 5,5'-[2,6-naphthalenediylbis(oxy)]bis-

  • 1,3-Isobenzofurandione, 5,5'-[1,4-naphthalenediylbis(oxy)]bis-

Uniqueness: 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- stands out due to its specific structural arrangement and electronic properties, which differ from those of its analogs. These differences result in distinct reactivity and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

5-[5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]oxy-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12O8/c27-23-17-9-7-13(11-19(17)25(29)33-23)31-21-5-1-3-15-16(21)4-2-6-22(15)32-14-8-10-18-20(12-14)26(30)34-24(18)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUVHWBLNWEWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC4=C(C=C3)C(=O)OC4=O)C(=C1)OC5=CC6=C(C=C5)C(=O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30775557
Record name 5,5'-[Naphthalene-1,5-diylbis(oxy)]di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181487-22-9
Record name 5,5'-[Naphthalene-1,5-diylbis(oxy)]di(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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